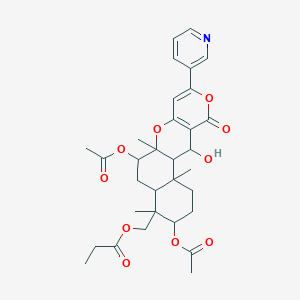

Pyripyropene B

Description

This compound has been reported in Aspergillus fumigatus with data available.

from Aspergillus fumigatus FO-1289; structure given in first source

Properties

CAS No. |

151519-44-7 |

|---|---|

Molecular Formula |

C32H39NO10 |

Molecular Weight |

597.7 g/mol |

IUPAC Name |

(5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl)methyl propanoate |

InChI |

InChI=1S/C32H39NO10/c1-7-25(36)39-16-31(5)22-14-24(41-18(3)35)32(6)28(30(22,4)11-10-23(31)40-17(2)34)27(37)26-21(43-32)13-20(42-29(26)38)19-9-8-12-33-15-19/h8-9,12-13,15,22-24,27-28,37H,7,10-11,14,16H2,1-6H3 |

InChI Key |

HQJYCJFUVSNJFK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C |

Synonyms |

pyripyropene B |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Unveiling of Pyripyropene B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropene B, a natural product isolated from Aspergillus fumigatus, has garnered significant interest within the scientific community due to its potent and selective inhibition of Acyl-CoA:cholesterol Acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol metabolism, making it a key target for the development of therapeutics against hypercholesterolemia and atherosclerosis. The intricate chemical architecture of this compound, featuring a unique fusion of pyridine, α-pyrone, and a complex sesquiterpenoid core, necessitates a sophisticated analytical approach for its complete structural elucidation. This technical guide provides an in-depth overview of the methodologies and data integral to the determination of this compound's structure, with a focus on the spectroscopic techniques that formed the cornerstone of this scientific endeavor.

Introduction

The pyripyropene family of natural products represents a class of microbial metabolites characterized by a common structural motif: a pyridine ring fused to an α-pyrone, which is in turn connected to a highly substituted sesquiterpenoid moiety.[1] this compound is a prominent member of this family and is distinguished from its congener, Pyripyropene A, by the substitution of an O-propionyl group for an O-acetyl group at one of the hydroxyl positions on the sesquiterpene framework.[1] The elucidation of its precise chemical structure was a critical step in understanding its biological activity and has paved the way for structure-activity relationship (SAR) studies and the design of novel synthetic analogs with improved therapeutic profiles.

The structural determination of this compound relied heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While X-ray crystallography provides the definitive three-dimensional structure of a molecule, the successful crystallization of a natural product can be a significant bottleneck. In the case of this compound, its structure was successfully elucidated through detailed analysis of its spectral data.

Physicochemical Properties and Spectroscopic Data

The initial characterization of this compound involved the determination of its fundamental physicochemical properties, which provided the first clues to its molecular formula and overall structural class.

| Property | Value | Reference |

| Molecular Formula | C32H39NO10 | [1] |

| Molecular Weight | 597.65 g/mol | [1] |

| Appearance | Colorless needles | |

| Solubility | Soluble in methanol, chloroform |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the principal technique employed in the structural elucidation of this compound. A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC/HSQC, and HMBC) NMR experiments were conducted to piece together the complex carbon skeleton and establish the connectivity of all atoms within the molecule.

Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are contained within the primary literature reference, "Pyripyropenes, Novel Inhibitors of acyl-CoA:cholesterol Acyltransferase Produced by Aspergillus Fumigatus. II. Structure Elucidation of Pyripyropenes A, B, C and D" in The Journal of Antibiotics, 1994, 47(2), 154-162. This publication is not openly accessible, and therefore, the specific quantitative data cannot be reproduced here. The following tables provide a representative summary based on the known structural features and data from closely related pyripyropenes.

Table 1: Representative ¹H NMR Data for the Core Moieties of this compound

| Moiety | Proton Position | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine | H-3' | ~8.5 | d | ~5.0 |

| H-4' | ~7.8 | dd | ~8.0, 5.0 | |

| H-5' | ~7.3 | d | ~8.0 | |

| α-Pyrone | H-3 | ~6.2 | s | - |

| Sesquiterpene | CH-OH / CH-O-Acyl | ~4.0 - 5.5 | m | - |

| CH3 | ~0.8 - 1.5 | s, d | - |

Table 2: Representative ¹³C NMR Data for the Core Moieties of this compound

| Moiety | Carbon Position | Representative Chemical Shift (δ, ppm) |

| Pyridine | C-2' | ~150 |

| C-3' | ~138 | |

| C-4' | ~125 | |

| C-5' | ~148 | |

| C-6' | ~118 | |

| α-Pyrone | C-2 | ~165 (C=O) |

| C-3 | ~100 | |

| C-4 | ~160 | |

| C-5 | ~110 | |

| C-6 | ~155 | |

| Sesquiterpene | C-O-Acyl | ~70 - 85 |

| C (quaternary) | ~35 - 50 | |

| CH | ~40 - 60 | |

| CH2 | ~20 - 40 | |

| CH3 | ~15 - 30 | |

| Propionyl Group | C=O | ~173 |

| CH2 | ~28 | |

| CH3 | ~9 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound, confirming its molecular formula as C32H39NO10. Fragmentation analysis in tandem MS (MS/MS) experiments provided valuable structural information by revealing characteristic losses of functional groups.

Table 3: Inferred High-Resolution Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Inferred Loss |

| [M+H]⁺ | 598.2596 | ~598.26 | - |

| [M+H - H₂O]⁺ | 580.2490 | ~580.25 | Loss of a hydroxyl group |

| [M+H - C₃H₆O₂]⁺ | 524.2279 | ~524.23 | Loss of the propionyl group (as propionic acid) |

| [M+H - C₂H₄O₂]⁺ | 538.2435 | ~538.24 | Loss of an acetyl group (as acetic acid) |

| Pyridine fragment | ~106.05 | ~106.05 | Cleavage of the pyridine moiety |

Experimental Protocols

The successful elucidation of this compound's structure was contingent on the meticulous execution of various experimental procedures. The following sections outline the detailed methodologies for the key experiments.

Fermentation and Isolation

-

Producing Organism: Aspergillus fumigatus (strain FO-1289)

-

Fermentation: The fungus was cultured in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts under aerobic conditions. The fermentation was carried out for several days to allow for the production of secondary metabolites, including this compound.

-

Extraction: The culture broth was harvested and subjected to solvent extraction, typically with ethyl acetate, to isolate the organic-soluble metabolites.

-

Purification: The crude extract was then purified using a combination of chromatographic techniques, including silica gel column chromatography, octadecylsilane (ODS) column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) was dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube.

-

Instrumentation: NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: Proton NMR spectra were acquired to determine the chemical shifts, multiplicities, and coupling constants of all protons in the molecule.

-

¹³C NMR: Carbon-13 NMR spectra, often acquired with proton decoupling, were used to identify the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments were employed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): This experiment was used to establish ¹H-¹H coupling networks, identifying adjacent protons.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments were performed to determine one-bond ¹H-¹³C correlations, linking protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment revealed long-range (2-3 bond) ¹H-¹³C correlations, which were crucial for connecting the different spin systems and assembling the complete carbon skeleton.

-

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

HRMS: Accurate mass measurements were performed to determine the elemental composition of the molecular ion.

-

MS/MS: Tandem mass spectrometry was conducted by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provided key structural information.

Signaling Pathways and Logical Relationships

This compound exerts its biological effects primarily through the inhibition of Acyl-CoA:cholesterol Acyltransferase (ACAT). Understanding the signaling pathway affected by this inhibition is crucial for drug development professionals.

ACAT Inhibition Signaling Pathway

Experimental Workflow for Structure Elucidation

The logical progression of experiments is fundamental to the successful elucidation of a novel natural product's structure.

Conclusion

The chemical structure elucidation of this compound stands as a testament to the power of modern spectroscopic techniques. Through the systematic application of one- and two-dimensional NMR spectroscopy, in conjunction with high-resolution mass spectrometry, the scientific community was able to unravel the complex and intricate architecture of this potent ACAT inhibitor. This foundational knowledge has been pivotal for subsequent research, including the exploration of its therapeutic potential and the development of synthetic derivatives with enhanced pharmacological properties. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing a comprehensive overview of the analytical journey from isolation to complete structural determination.

References

A Technical Guide to the Pyripyropene B Biosynthesis Pathway in Aspergillus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropenes are a class of fungal meroterpenoids renowned for their potent biological activities, including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) and significant insecticidal properties.[1][2] Produced primarily by Aspergillus species, these complex molecules are synthesized via a sophisticated pathway involving a dedicated gene cluster. This technical guide provides an in-depth exploration of the biosynthesis of Pyripyropene B, detailing the genetic basis, enzymatic steps, and key chemical intermediates. It summarizes quantitative data, outlines critical experimental protocols used in pathway elucidation, and presents visual diagrams of the biosynthetic and regulatory pathways to facilitate a comprehensive understanding for research and development applications.

Introduction to Pyripyropenes

Pyripyropenes are hybrid natural products derived from both polyketide and terpenoid precursors.[3] The core structure consists of a pyridine-substituted α-pyrone ring fused to a complex, polyoxygenated sesquiterpenoid moiety.[4] The various analogs, such as Pyripyropene A, B, C, and D, differ in the acylation of the hydroxyl groups on the sesquiterpene scaffold. Specifically, Pyripyropene A contains three O-acetyl groups, while Pyripyropenes B, C, and D each have one of these acetyl groups replaced by an O-propionyl residue.[4] Their potent and selective inhibition of ACAT2 makes them attractive candidates for the development of therapies for hypercholesterolemia and atherosclerosis.[5][6]

The Pyripyropene Biosynthetic Gene Cluster (pyr)

The biosynthesis of pyripyropenes is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), identified as the pyr cluster in Aspergillus fumigatus.[7][8] This cluster spans approximately 23 kb and contains nine core genes essential for producing the pyripyropene backbone and tailoring it through oxidations and acylations.[7][9]

| Gene | Protein Product (Putative Function) | Role in Pathway |

| pyr1 | CoA Ligase | Activates nicotinic acid to nicotinyl-CoA, the starter unit for polyketide synthesis. |

| pyr2 | Polyketide Synthase (PKS) | Catalyzes the condensation of nicotinyl-CoA with two malonyl-CoA units to form the pyrone moiety.[3][9] |

| pyr6 | Prenyltransferase (PT) | Attaches a farnesyl pyrophosphate (FPP) group to the pyrone core.[3] |

| pyr5 | FAD-dependent Monooxygenase (FMO) | Catalyzes the epoxidation of the farnesyl group.[3] |

| pyr4 | Terpene Cyclase | Mediates the complex cyclization of the epoxidized farnesyl chain to form the tricyclic sesquiterpene core.[3] |

| pyr3 | Cytochrome P450 Monooxygenase | Hydroxylates the C-11 position of the terpene skeleton.[1] |

| pyr9 | Cytochrome P450 Monooxygenase | Hydroxylates the C-7 and C-13 positions of the terpene skeleton.[1] |

| pyr7 | Acetyltransferase (ACT) | Acetylates the 1-OH group.[1] |

| pyr8 | Acetyltransferase (ACT) | Acetylates the 7-OH and 11-OH groups.[1] |

| Table 1: Genes and their functions in the Pyripyropene Biosynthetic Gene Cluster of A. fumigatus.[1][7][9] |

The Biosynthetic Pathway to this compound

The synthesis of this compound shares its core pathway with Pyripyropene A, diverging only in the final acylation steps. The process can be divided into the formation of the core skeleton and subsequent tailoring reactions.

Step 1: Polyketide Synthesis: The pathway initiates with the activation of nicotinic acid to nicotinyl-CoA by the CoA ligase, Pyr1. The non-reducing polyketide synthase, Pyr2, then catalyzes the condensation of one molecule of nicotinyl-CoA with two molecules of malonyl-CoA to produce the characteristic pyridine-α-pyrone moiety, 6-[(E)-2-carboxyvinyl]-4-hydroxypyran-2-one attached to the PKS .[3]

Step 2: Prenylation: The membrane-bound prenyltransferase, Pyr6, transfers a C15 isoprenoid unit, farnesyl pyrophosphate (FPP) , onto the polyketide intermediate, forming a farnesylated pyrone.[3]

Step 3: Epoxidation and Cyclization: The FAD-dependent monooxygenase, Pyr5, epoxidizes the terminal double bond of the farnesyl group. Following this, the terpene cyclase, Pyr4, orchestrates a complex cascade of ring closures to form the rigid tricyclic sesquiterpene core, resulting in the intermediate Pyripyropene E (deacetylated) .[3]

Step 4: Hydroxylation (Oxidative Tailoring): A series of cytochrome P450 monooxygenases, Pyr3 and Pyr9, hydroxylate the terpene backbone at specific positions. Pyr3 acts at C-11, while Pyr9 hydroxylates both C-7 and C-13.[1] This sequence of oxidations produces a multi-hydroxylated intermediate, deacetyl-pyripyropene A .

Step 5: Acylation (Final Tailoring): The final structural diversity is achieved through acylation by acetyltransferases. For Pyripyropene A, Pyr7 acetylates the 1-OH group, and Pyr8 acetylates the 7-OH and 11-OH groups.[1] this compound differs by the presence of a propionyl group instead of an acetyl group at one of these positions. While the specific propionyltransferase in the pyr cluster is not explicitly defined, it is hypothesized that one of the acyltransferases (or another uncharacterized enzyme) utilizes propionyl-CoA as a substrate to generate the final this compound structure.

Quantitative Data

Quantitative analysis of pyripyropene production and activity is crucial for drug development and fermentation optimization.

| Parameter | Compound | Value | Assay/Condition | Source Organism |

| ACAT Inhibition (IC50) | Pyripyropene A | 58 nM | Rat liver microsomes | A. fumigatus FO-1289 |

| This compound | 117 nM | Rat liver microsomes | A. fumigatus FO-1289 | |

| Pyripyropene C | 53 nM | Rat liver microsomes | A. fumigatus FO-1289 | |

| Pyripyropene D | 268 nM | Rat liver microsomes | A. fumigatus FO-1289 | |

| Anti-proliferative (IC50) | Pyripyropene A | 1.8 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | A. fumigatus |

| Table 2: In vitro biological activity of Pyripyropenes.[5][6] |

Experimental Protocols

Elucidation of the pyripyropene pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Heterologous Expression of Biosynthetic Genes in Aspergillus oryzae

This technique is fundamental for functional characterization of the pyr genes by expressing them in a clean, high-yield host.[10][11]

Objective: To express one or more pyr genes in A. oryzae to identify the product of the encoded enzyme(s).

Protocol Outline:

-

Gene Amplification: Amplify the target pyr gene(s) (e.g., pyr1 and pyr2) from A. fumigatus genomic DNA using high-fidelity DNA polymerase.

-

Vector Construction: Clone the amplified gene(s) into an A. oryzae expression vector (e.g., pTAex3 or pPTRI) under the control of a strong, inducible promoter like the amyB promoter. This is often achieved via homologous recombination in Saccharomyces cerevisiae.[12]

-

Protoplast Transformation: Prepare protoplasts from young A. oryzae mycelia by enzymatic digestion of the cell wall.

-

PEG-Mediated Transformation: Incubate the protoplasts with the expression vector(s) in the presence of polyethylene glycol (PEG) and CaCl2 to facilitate DNA uptake.

-

Selection and Regeneration: Plate the transformed protoplasts on selective regeneration medium. The specific selection agent depends on the auxotrophic markers in the host strain and the resistance genes on the vector (e.g., arginine for ΔargB hosts).[13]

-

Expression and Analysis: Culture the resulting transformants in a suitable medium (e.g., Czapek-Dox with starch to induce the amyB promoter). If necessary, feed the culture with a predicted substrate (e.g., nicotinic acid).[3]

-

Metabolite Extraction and Identification: Extract the fungal mycelia and culture medium with an organic solvent (e.g., ethyl acetate). Analyze the extract for new products using LC-MS and NMR.

LC-MS Analysis of Pyripyropenes

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary analytical method for detecting and quantifying pyripyropenes in complex biological extracts.[14][15]

Objective: To separate, identify, and quantify pyripyropenes from a fungal culture extract.

Protocol Outline:

-

Sample Preparation:

-

Lyophilize the fungal mycelium and/or culture broth.

-

Extract the sample with a solvent such as ethyl acetate or methanol.

-

Centrifuge to pellet insoluble debris. Collect the supernatant.

-

Evaporate the solvent under reduced pressure.

-

Re-dissolve the dried extract in a suitable solvent (e.g., methanol) compatible with the LC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.[16]

-

-

Liquid Chromatography (LC):

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: Employ a gradient elution, typically with water (A) and acetonitrile or methanol (B), both containing a modifier like 0.1% formic acid to improve ionization.

-

Gradient Example: Start with a low percentage of B, ramp up to a high percentage to elute the compounds, hold, and then return to initial conditions for re-equilibration.

-

-

Mass Spectrometry (MS):

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as pyripyropenes readily form [M+H]+ adducts.

-

Analysis: Perform a full scan to identify the molecular weights of compounds in the sample. For targeted quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity.

-

Identification: Confirm the identity of pyripyropenes by comparing their retention times and mass spectra (including fragmentation patterns from MS/MS) with those of authentic standards.

-

Regulation of Pyripyropene Biosynthesis

The production of secondary metabolites in fungi is tightly regulated. In A. fumigatus, the G-protein signaling pathway has been implicated in controlling pyripyropene biosynthesis.

Transcriptional profiling has shown that a Gα protein, GpaB , positively regulates the expression of the pyr gene cluster.[9] Deletion of the gpaB gene leads to a significant decrease in the transcription of pyr genes and a corresponding reduction in pyripyropene production, especially during interactions with other microbes like Pseudomonas aeruginosa.[9][17] This suggests a regulatory link between environmental sensing (via G-protein coupled receptors) and the activation of secondary metabolite production.

Conclusion and Future Prospects

The biosynthetic pathway of this compound in Aspergillus is a complex and elegant example of fungal secondary metabolism. A comprehensive understanding of its genetic basis and enzymatic machinery, gained through the experimental approaches detailed here, is paramount. This knowledge enables the rational design of strategies for yield improvement through fermentation optimization and metabolic engineering. Furthermore, the heterologous expression systems provide a powerful platform for synthetic biology approaches, allowing for the creation of novel pyripyropene analogs with potentially enhanced therapeutic or insecticidal properties, contributing to the development of next-generation pharmaceuticals and agrochemicals.[2]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Structural diversity of pyripyropenes via biosynthetic gene cluster design and heterologous expression in Aspergillus nidulans | EurekAlert! [eurekalert.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. II. Structure elucidation of pyripyropenes A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A Timeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From Characterization to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspergillus fumigatus secondary metabolite pyripyropene is important for the dual biofilm formation with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reconstitution of Polyketide-Derived Meroterpenoid Biosynthetic Pathway in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A toolkit for heterologous expression of metabolic pathways in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. opentrons.com [opentrons.com]

- 15. rsc.org [rsc.org]

- 16. ucd.ie [ucd.ie]

- 17. Aspergillus fumigatus secondary metabolite pyripyropene is important for the dual biofilm formation with Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Source and Production of Pyripyropene B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropene B is a meroterpenoid natural product with significant biological activities, including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT). This technical guide provides a comprehensive overview of its natural source, biosynthetic pathway, and methods for its production and isolation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Natural Source

This compound is a secondary metabolite produced by the filamentous fungus Aspergillus fumigatus.[1][2][3] This ubiquitous mold is the primary natural source from which this compound and its structural analogs, such as Pyripyropene A, C, and D, have been isolated.[1][2]

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the well-elucidated pathway of Pyripyropene A. The core structure is assembled through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway coupled with the terpenoid pathway.

The biosynthesis commences with the formation of the pyridino-α-pyrone moiety. This process starts with nicotinic acid, which is condensed with two molecules of malonyl-CoA via a polyketide synthase pathway.[4] Concurrently, the mevalonate pathway produces farnesyl pyrophosphate (FPP), a C15 isoprenoid.

A prenyltransferase then catalyzes the attachment of the farnesyl group to the pyridino-α-pyrone core. This is followed by a series of enzymatic reactions, including epoxidation and cyclization, to form the characteristic sesquiterpene core structure of the pyripyropenes.[4]

The key distinction in the biosynthesis of this compound compared to Pyripyropene A lies in the final tailoring steps. While Pyripyropene A undergoes three acetylation steps, this compound incorporates one propionyl group and two acetyl groups.[2] This propionylation is catalyzed by a specific acyltransferase that utilizes propionyl-CoA as a substrate. While the precise enzyme has not been definitively characterized, it is encoded within the pyripyropene biosynthetic gene cluster. Subsequent hydroxylation and acetylation/propionylation steps, catalyzed by cytochrome P450 monooxygenases and other acyltransferases, complete the biosynthesis of this compound.[5]

Proposed Biosynthetic Pathway of this compound

Production and Purification of this compound

The production of this compound is achieved through the fermentation of Aspergillus fumigatus. The subsequent purification process involves extraction and chromatographic separation.

Fermentation of Aspergillus fumigatus

A seed culture is first prepared by inoculating a suitable medium with spores of A. fumigatus. This is followed by a larger-scale fermentation. While specific yields for this compound are not widely reported, the general conditions for pyripyropene production can be adapted.

Experimental Protocol: Fermentation of Aspergillus fumigatus

-

Seed Culture:

-

Inoculate 100 mL of seed medium (e.g., Potato Dextrose Broth) in a 500 mL flask with a loopful of A. fumigatus spores.

-

Incubate at 27-30°C for 2-3 days with shaking at 150-200 rpm.

-

-

Production Culture:

-

Inoculate a production medium (e.g., a custom medium containing glucose, peptone, and yeast extract) with the seed culture (typically 5-10% v/v).

-

Ferment in a larger vessel (e.g., 1 L flasks or a bioreactor) at 27-30°C for 7-14 days with agitation and aeration.[6]

-

Extraction and Purification of this compound

Following fermentation, the fungal biomass and culture broth are separated. This compound is then extracted from both the mycelia and the broth using organic solvents. The crude extract is subsequently purified using various chromatographic techniques.

Experimental Protocol: Extraction and Purification

-

Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the mycelia with a solvent such as acetone or methanol.

-

Extract the culture filtrate with an immiscible organic solvent like ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto a silica gel column. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.

-

ODS Column Chromatography: Further purify the fractions containing this compound using a reversed-phase octadecylsilyl (ODS) column. Elute with a methanol-water or acetonitrile-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): Perform final purification using preparative HPLC on a C18 column to obtain highly pure this compound.[1]

-

Quantitative Data

Quantitative data for the production of this compound is scarce in the literature. However, studies on the production of the closely related Pyripyropene A can provide an estimate of the expected yields. It is important to note that yields can vary significantly depending on the fungal strain, fermentation conditions, and extraction efficiency.

| Parameter | Value | Reference |

| Fermentation Time | 7 - 14 days | [6] |

| Extraction Solvent | Ethyl Acetate, Acetone | General Practice |

| Purification Methods | Silica Gel, ODS, Prep-HPLC | [1] |

| Reported IC50 (ACAT inhibition) | 117 nM | [1] |

Experimental Workflows

The overall process for obtaining this compound from its natural source can be visualized as a sequential workflow.

Fermentation and Extraction Workflow

Purification Workflow

Conclusion

This compound, a natural product from Aspergillus fumigatus, holds promise for further investigation due to its biological activities. This guide has detailed its natural source, biosynthetic pathway, and provided a framework for its production and purification. The provided experimental protocols and workflows serve as a foundation for researchers to build upon in their efforts to study and utilize this intriguing molecule. Further research is warranted to fully characterize the enzymes involved in its unique biosynthesis and to optimize its production for potential therapeutic applications.

References

- 1. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. II. Structure elucidation of pyripyropenes A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyripyropenes, highly potent inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of two acetyltransferase genes in the pyripyropene biosynthetic gene cluster from Penicillium coprobium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20160046645A1 - Production of Pyripyropenes from Dry Biomass - Google Patents [patents.google.com]

Probing the Action of Pyripyropene B: A Technical Guide to its Core Mechanism

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Pyripyropene B and its close analog, Pyripyropene A. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details critical experimental methodologies, and visualizes the underlying biological pathways and scientific workflows. Pyripyropenes, natural products isolated from the fungus Aspergillus fumigatus, have emerged as potent and selective inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), with a particular specificity for the ACAT2 isozyme, a key player in cholesterol metabolism and a promising target for the treatment of hypercholesterolemia and atherosclerosis.

Core Mechanism of Action: Selective Inhibition of ACAT2

The primary mechanism of action of pyripyropenes is the potent and selective inhibition of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), also known as sterol O-acyltransferase 2 (SOAT2).[1][2][3][4] ACAT enzymes catalyze the esterification of cholesterol to form cholesteryl esters, a crucial step for the absorption of dietary cholesterol in the intestines and for the packaging of cholesterol into very-low-density lipoproteins (VLDL) in the liver.[5][6][7]

There are two main isoforms of ACAT:

-

ACAT1: Ubiquitously expressed in various tissues, including macrophages, and is involved in cellular cholesterol homeostasis.[3][5]

-

ACAT2: Primarily expressed in the enterocytes of the small intestine and in hepatocytes.[3][5][7]

Pyripyropene A, the most extensively studied compound in this class, demonstrates high selectivity for ACAT2 over ACAT1.[8][9] This selectivity is critical, as inhibiting ACAT2 in the liver and intestine can effectively reduce plasma cholesterol levels and protect against atherosclerosis, while avoiding potential side effects associated with the widespread inhibition of ACAT1.[1][3][8][10] The inhibition of ACAT2 by pyripyropenes leads to a decrease in intestinal cholesterol absorption and reduced secretion of cholesteryl esters in VLDL from the liver, thereby lowering levels of pro-atherogenic lipoproteins in the bloodstream.[1][10][11]

Quantitative Data: Inhibitory Potency and Selectivity

The following tables summarize the quantitative data on the inhibitory activity of Pyripyropene A and B. The data is compiled from various in vitro and cell-based assays.

| Compound | Target | Assay System | IC50 Value | Reference |

| Pyripyropene A | ACAT2 | In vitro enzyme assay | 70 nM | [12] |

| ACAT1 | In vitro enzyme assay | > 80 µM | ||

| ACAT2 | Cell-based assay (hACAT2-CHO cells) | 70 nM | [2] | |

| ACAT1 | Cell-based assay (hACAT1-CHO cells) | > 70 µM | [2] | |

| This compound | ACAT | Rat liver microsomes | 117 nM | |

| Pyripyropene A | HUVECs | Anti-proliferative assay | 1.8 µM | [12] |

| (IC50: Half maximal inhibitory concentration; hACAT: human ACAT; CHO: Chinese Hamster Ovary; HUVEC: Human Umbilical Vein Endothelial Cells) |

Key Experimental Protocols

This section details the methodologies for two key types of experiments used in the study of pyripyropene inhibitors.

Microsomal ACAT Inhibition Assay

This in vitro assay is used to determine the direct inhibitory effect of a compound on ACAT enzyme activity using microsomal fractions isolated from tissues like the liver, which are rich in ACAT enzymes.

a) Preparation of Liver Microsomes:

-

Homogenize fresh liver tissue in a cold buffer solution (e.g., 100 mM sucrose, 50 mM KCl, 40 mM KH₂PO₄, 30 mM EDTA, pH 7.2).[13]

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., by the Lowry method).[14]

b) Inhibition Assay Protocol:

-

Prepare an assay mixture containing a specific amount of microsomal protein (e.g., 50 µg), bovine serum albumin (BSA), and free cholesterol solubilized in β-cyclodextrin.[14]

-

Add the test compound (this compound) at various concentrations.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[14]

-

Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [¹⁴C]oleoyl-CoA.[13][14]

-

Incubate for a short period (e.g., 10 minutes) at 37°C.[13][14]

-

Stop the reaction by adding a solvent mixture like chloroform:methanol (2:1).[14]

-

Extract the lipids and separate the formed [¹⁴C]cholesteryl esters from the unreacted substrate using thin-layer chromatography (TLC).[13][14]

-

Quantify the radioactivity of the cholesteryl ester band using scintillation counting to determine the enzyme activity.

-

Calculate the percent inhibition at each compound concentration relative to a vehicle control and determine the IC50 value.

In Vivo Anti-Atherosclerosis Studies in Mouse Models

These studies assess the efficacy of the inhibitor in a whole-organism setting, typically using mouse models genetically predisposed to developing atherosclerosis, such as Apolipoprotein E-knockout (ApoE⁻/⁻) mice.

a) Animal Model and Dosing:

-

Use male ApoE⁻/⁻ mice, a standard model for atherosclerosis research.[1]

-

Feed the mice a high-fat, high-cholesterol "Western-type" diet to induce hypercholesterolemia and atherosclerotic lesion development.[4]

-

Orally administer the test compound (e.g., Pyripyropene A) daily at various doses (e.g., 10 to 50 mg/kg) for an extended period (e.g., 12 weeks).[1] A control group receives the vehicle alone.

b) Efficacy Assessment:

-

Plasma Lipid Analysis: Periodically collect blood samples and measure plasma levels of total cholesterol, VLDL, and low-density lipoprotein (LDL).[1]

-

Intestinal Cholesterol Absorption: Perform a fecal dual-isotope method to quantify the inhibition of cholesterol absorption from the intestine.[10]

-

Atherosclerotic Lesion Analysis: At the end of the study, euthanize the mice and perfuse the vascular system.

-

Excise the aorta and heart and stain with a lipid-staining dye (e.g., Oil Red O) to visualize atherosclerotic plaques.[11]

-

Quantify the lesion area in the aortic arch and thoracic aorta using image analysis software.[1][11]

-

Analyze the cholesterol and cholesteryl ester content in the liver and aorta.[10]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathway and a representative experimental workflow.

Caption: Intestinal cholesterol absorption pathway and the inhibitory action of this compound on ACAT2.

Caption: A conceptual workflow for the identification of the molecular target of a bioactive compound.

References

- 1. Pyripyropene A, an acyl-coenzyme A:cholesterol acyltransferase 2-selective inhibitor, attenuates hypercholesterolemia and atherosclerosis in murine models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectivity of pyripyropene derivatives in inhibition toward acyl-CoA:cholesterol acyltransferase 2 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. New pyripyropene A derivatives, highly SOAT2-selective inhibitors, improve hypercholesterolemia and atherosclerosis in atherogenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesterol Esterification [sigmaaldrich.com]

- 6. ACAT2 and human hepatic cholesterol metabolism: identification of important gender-related differences in normolipidemic, non-obese Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Semi-Synthesis and Purification of Pyripyropene B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropene B is a naturally occurring meroterpenoid with potent inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an important enzyme in cholesterol metabolism. Its complex structure presents a significant challenge for total synthesis. This document provides a detailed protocol for the semi-synthesis of this compound starting from the more readily available analogue, Pyripyropene A. Additionally, a comprehensive purification protocol for the synthesized this compound is outlined. While a complete total synthesis of this compound from simple starting materials has not been extensively reported in the scientific literature, this semi-synthetic route offers a practical approach for obtaining this valuable compound for research purposes. The primary biological activity of this compound involves the inhibition of ACAT, and a diagram illustrating this mechanism is included.

Introduction

The pyripyropene family of natural products, isolated from Aspergillus fumigatus, has garnered significant interest due to their potent biological activities. This compound, a member of this family, is structurally distinguished from Pyripyropene A by the presence of a propionyl group instead of an acetyl group at one of the hydroxyl positions of the sesquiterpenoid core. This subtle structural modification can influence its biological activity and pharmacokinetic properties. This application note details a proposed semi-synthetic route to obtain this compound from Pyripyropene A, followed by a robust purification protocol.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C30H39NO8 | [1] |

| Molecular Weight | 557.63 g/mol | Calculated |

| Pyripyropene A Starting Material | ||

| Molecular Formula | C29H37NO8 | [1] |

| Molecular Weight | 543.61 g/mol | Calculated |

| Semi-Synthesis Reaction | Selective Deacetylation followed by Propionylation | Inferred |

| Purification Method | Silica Gel Chromatography & Preparative HPLC | [2] |

| Biological Target | Acyl-CoA:cholesterol acyltransferase (ACAT) | [1] |

Experimental Protocols

Semi-Synthesis of this compound from Pyripyropene A

This protocol is a proposed route and may require optimization. It involves the selective hydrolysis of one of the acetyl groups of Pyripyropene A, followed by propionylation.

Materials:

-

Pyripyropene A

-

Methanol (anhydrous)

-

Potassium carbonate (K2CO3)

-

Dichloromethane (DCM, anhydrous)

-

Propionyl chloride

-

Triethylamine (TEA) or Pyridine

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing solvents (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Selective Deacetylation of Pyripyropene A:

-

Dissolve Pyripyropene A (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction should be carefully monitored to favor mono-deacetylation.

-

Once the desired mono-deacetylated intermediate is observed as the major product, quench the reaction by adding a few drops of 1M HCl to neutralize the base.

-

Remove the solvent under reduced pressure.

-

Extract the crude product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the mono-deacetylated intermediate by flash column chromatography on silica gel.

-

-

Propionylation of the Mono-deacetylated Intermediate:

-

Dissolve the purified mono-deacetylated intermediate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or pyridine (1.2 equivalents) to the solution.

-

Slowly add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purification of this compound

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Methanol

-

Acetonitrile

-

Water (HPLC grade)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the column eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect fractions and analyze them by TLC to identify those containing this compound.

-

Combine the pure fractions and concentrate them under reduced pressure.

-

-

Preparative HPLC:

-

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.[2]

-

Dissolve the partially purified product from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the solution onto a preparative C18 HPLC column.

-

Elute with an isocratic or gradient solvent system of acetonitrile and water.

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to this compound.

-

Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[1]

Mandatory Visualization

Caption: Workflow for the semi-synthesis and purification of this compound.

Caption: Inhibition of ACAT by this compound.

References

Application Note: Quantification of Pyripyropene B using High-Performance Liquid Chromatography (HPLC)

Introduction

Pyripyropene B is a member of the pyripyropene class of natural products, which are known for their potent biological activities, including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in biological matrices and pharmaceutical formulations. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection for the separation and quantification of this compound. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and an acidified aqueous solution. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of a this compound reference standard.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Internal Standard (e.g., Carbamazepine or a structurally related compound)[3]

-

Plasma or other biological matrix (for bioanalytical methods)

-

Appropriate formulation excipients (for pharmaceutical analysis)

Instrumentation and Chromatographic Conditions

-

HPLC System: An Agilent 1260 Infinity series or equivalent, equipped with a degasser, quaternary or binary pump, autosampler, and a diode array detector (DAD) or UV detector.[4]

-

Column: Xterra MS C18, 5 µm, 4.6 x 150 mm (or equivalent)[3]

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) %A %B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 249 nm (or wavelength of maximum absorbance for this compound)

-

Injection Volume: 10 µL[5]

-

Internal Standard (IS): Carbamazepine (or other suitable compound) at a fixed concentration.[3]

Preparation of Standard and Sample Solutions

3.1. Standard Stock Solution (1 mg/mL) Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[6]

3.2. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 ng/mL to 5000 ng/mL.[3][7] A typical calibration curve might include concentrations of 1, 5, 10, 50, 100, 500, 1000, and 5000 ng/mL.

3.3. Internal Standard (IS) Working Solution Prepare a working solution of the internal standard (e.g., Carbamazepine) at a concentration of 100 ng/mL in the mobile phase.

3.4. Sample Preparation (from Plasma)

-

To 100 µL of plasma sample, add 10 µL of the IS working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.[8]

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Filter through a 0.22 µm syringe filter before injection.[8]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9] Key validation parameters are summarized in the table below.

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Quantification

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² > 0.999 |

| Range | 1 - 5000 ng/mL | Demonstrates linearity across a wide concentration range.[3] |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | ~0.5 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | ~1.5 ng/mL |

| Precision (RSD%) | Intraday RSD ≤ 2%, Interday RSD ≤ 2% | < 2%[9] |

| Accuracy (% Recovery) | 98.0% - 102.0% | Within acceptable limits.[9] |

| Specificity | No interference from matrix components at the retention time of the analyte and IS. | Resolved peaks for this compound and IS. |

| Robustness | Insensitive to small variations in method parameters (e.g., pH, flow rate). | Consistent results with minor parameter changes. |

Visualization

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound by HPLC.

Logical Relationship of Method Validation

Caption: Interrelationship of key HPLC method validation parameters.

References

- 1. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. II. Structure elucidation of pyripyropenes A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Penicillium griseofulvum-oriented pyripyropene A, a selective inhibitor of acyl-coenzyme A:cholesterol acyltransferase 2, in mouse plasma using liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. researchgate.net [researchgate.net]

- 8. nacalai.com [nacalai.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Resolution Mass Spectrometry for the Analysis of Pyripyropene B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and quantification of Pyripyropene B using High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC). Pyripyropenes are a class of natural products known to be potent and selective inhibitors of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), making them significant targets in the development of therapies for hypercholesterolemia and atherosclerosis.[1][2][3] This application note outlines a comprehensive workflow, from sample preparation to data analysis, and provides representative quantitative performance data. The methodologies are designed to be adaptable for various biological matrices.

Introduction

This compound is a meroterpenoid produced by various fungal species, including Aspergillus fumigatus.[2][4] Like its well-studied analog Pyripyropene A, it exhibits potent inhibitory activity against ACAT2.[2] This enzyme plays a crucial role in the absorption of dietary cholesterol and the assembly of lipoproteins in the liver.[3][5] Selective inhibition of ACAT2 is a promising strategy for managing atherosclerosis.

High-resolution mass spectrometry offers significant advantages for the analysis of small molecules like this compound in complex biological matrices.[6][7] The high mass accuracy and resolution allow for confident identification based on elemental composition and unambiguous differentiation from isobaric interferences.[8] This protocol details the use of an LC-HRMS system (e.g., Q-Exactive Orbitrap or a Q-TOF platform) for the targeted analysis of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): Pyripyropene A or a structurally similar stable-isotope labeled compound. Carbamazepine has also been successfully used as an internal standard for Pyripyropene A analysis.[9]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥99%)

-

Human or mouse plasma (or other relevant biological matrix)

-

Phosphate-buffered saline (PBS)

Sample Preparation (Protein Precipitation)

This protocol is optimized for plasma samples. Modifications may be required for other matrices.

-

Thaw Samples : Bring plasma samples and standards to room temperature.

-

Spike Internal Standard : To 100 µL of plasma, add 10 µL of internal standard solution (e.g., 1 µg/mL in methanol).

-

Precipitate Proteins : Add 400 µL of cold acetonitrile to the plasma sample.

-

Vortex : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge : Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect Supernatant : Carefully transfer the supernatant to a clean tube.

-

Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer : Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography Method

The following parameters are adapted from a validated method for Pyripyropene A and are suitable for this compound.[9]

-

LC System : UHPLC system

-

Column : C18 reversed-phase column (e.g., Xterra MS C18, 2.1 x 50 mm, 3.5 µm)

-

Mobile Phase A : 0.1% Formic Acid in Water

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile

-

Gradient :

-

0-1.0 min: 50% B

-

1.0-5.0 min: 50% to 95% B

-

5.0-6.0 min: 95% B

-

6.1-8.0 min: 50% B (re-equilibration)

-

-

Flow Rate : 0.3 mL/min

-

Injection Volume : 5 µL

-

Column Temperature : 40°C

High-Resolution Mass Spectrometry Method

The method utilizes a high-resolution mass spectrometer capable of accurate mass measurements and MS/MS fragmentation.

-

Instrument : Q-Exactive Orbitrap, Q-TOF, or equivalent

-

Ionization Mode : Heated Electrospray Ionization (HESI), Positive

-

Capillary Voltage : 3.5 kV

-

Source Temperature : 320°C

-

Sheath Gas Flow : 40 units

-

Aux Gas Flow : 10 units

-

Full Scan (MS1) Parameters :

-

Scan Range : m/z 150-900

-

Resolution : 70,000

-

AGC Target : 1e6

-

-

MS/MS (dd-MS2 or PRM) Parameters :

-

Resolution : 17,500

-

Collision Energy : 20, 30, 40 (stepped NCE)

-

Isolation Window : 1.2 m/z

-

Precursor and Fragment Ions : See Table 1.

-

Table 1: High-Resolution Mass Spectrometry Parameters for this compound

| Compound | Formula | Exact Mass (M) | Adduct | Precursor Ion [M+H]+ (m/z) | Proposed Fragment Ions (m/z) |

| This compound | C₃₂H₃₉NO₁₀ | 597.2574 | [M+H]⁺ | 598.2646 | 538.2435, 496.2329, 148.0600 |

| Pyripyropene A (IS) | C₃₁H₃₅NO₁₀ | 581.2261 | [M+H]⁺ | 582.2333 | 522.2122, 480.2016, 148.0600 |

Note: The molecular formula for this compound was obtained from PubChem. Proposed fragment ions for this compound are based on the known fragmentation of Pyripyropene A, which involves losses of acetic acid moieties and a characteristic fragment corresponding to the nicotinoyl group.[9]

Results and Data Presentation

Quantitative performance should be assessed by validating parameters such as linearity, precision, accuracy, and matrix effect. The data presented in Table 2 is for Pyripyropene A, determined using a validated LC-MS/MS method, and serves as a representative benchmark for the expected performance of a this compound assay.[9]

Table 2: Representative Quantitative Performance Data (from Pyripyropene A analysis)

| Parameter | Result |

| Linearity Range | 1 - 5,000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 9.2% |

| Accuracy (% Bias) | Within ±10% |

| Matrix Effect (Mouse Plasma) | 97.6% - 104.2% |

| Matrix Effect (Human Plasma) | 93.3% - 105.3% |

| Recovery | > 85% |

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is depicted below.

Caption: Workflow for this compound analysis.

Signaling Pathway

Pyripyropenes inhibit the ACAT2 enzyme, which is primarily located in the intestine and liver. This inhibition blocks the esterification of free cholesterol into cholesteryl esters, thereby reducing cholesterol absorption and the formation of atherogenic lipoproteins.

Caption: Inhibition of ACAT2 by this compound.

Conclusion

The described LC-HRMS method provides a robust and sensitive approach for the analysis of this compound in biological matrices. The high resolution and mass accuracy inherent to this technique ensure confident compound identification and accurate quantification, making it an invaluable tool for pharmacokinetic studies and the broader development of ACAT2 inhibitors as therapeutic agents. The provided protocols and performance benchmarks offer a solid foundation for researchers to implement and further validate this methodology in their own laboratories.

References

- 1. Pyripyropene A, ACAT2 inhibitor (CAS 147444-03-9) | Abcam [abcam.com]

- 2. toku-e.com [toku-e.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. youtube.com [youtube.com]

- 7. amt.copernicus.org [amt.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C32H39NO10 | CID 192539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Insecticidal Assays for Pyripyropene B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyripyropene B is a member of the pyripyropene class of natural products, which are known for their insecticidal properties, particularly against sucking insect pests. This document provides detailed application notes and protocols for developing and conducting insecticidal assays for this compound. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related analog, Pyripyropene A, serves as a valuable proxy and is presented herein. The primary mode of action for pyripyropenes is the inhibition of insect nicotinic acetylcholine receptors (nAChRs).[1]

Mechanism of Action: Inhibition of Insect Nicotinic Acetylcholine Receptors

This compound, like other pyripyropene derivatives, is believed to exert its insecticidal effect by acting as an antagonist of insect nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the insect central nervous system. The binding of the neurotransmitter acetylcholine (ACh) to nAChRs leads to the opening of the ion channel, allowing the influx of cations and subsequent depolarization of the postsynaptic membrane, which propagates the nerve impulse.

This compound is thought to bind to the nAChR, preventing the binding of ACh and thereby blocking the signal transduction pathway. This disruption of nerve signaling leads to paralysis and eventual death of the insect.

Below is a diagram illustrating the proposed signaling pathway of insect nAChRs and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Pyripyropene B Fungal Fermentation

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the yield of Pyripyropene B from fungal fermentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for Pyripyropenes?

A: Pyripyropenes are meroterpenoids, meaning they are hybrid natural products derived from both the terpenoid and polyketide pathways.[1] The biosynthesis of the closely related Pyripyropene A, which shares its core pathway with this compound, involves several key stages:[2][3]

-

Starter Unit Formation: A pyridino-α-pyrone moiety is created when a nicotinic acid primer condenses with two acetate units.[2][4]

-

Terpenoid Precursor Synthesis: Concurrently, all-trans farnesyl pyrophosphate (FPP) is produced via the mevalonate pathway.[2][4]

-

Core Skeleton Assembly: The pyridino-α-pyrone moiety and FPP are linked and cyclized to form the fundamental pyripyropene skeleton.[2]

-

Tailoring Reactions: A series of post-modification reactions, including hydroxylations and acetylations by enzymes like cytochrome P450 monooxygenases and acetyltransferases, modify the core structure to produce the various Pyripyropene analogs, including this compound.[5][6]

The entire process is orchestrated by a biosynthetic gene cluster (BGC) containing genes for a polyketide synthase (PKS), prenyltransferase (PT), and various tailoring enzymes.[5][7]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. Characterization of two cytochrome P450 monooxygenase genes of the pyripyropene biosynthetic gene cluster from Penicillium coprobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of two acetyltransferase genes in the pyripyropene biosynthetic gene cluster from Penicillium coprobium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspergillus fumigatus secondary metabolite pyripyropene is important for the dual biofilm formation with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Pyripyropene B NMR Spectroscopy

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyripyropene B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to low signal-to-noise (S/N) in your NMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have a very limited amount of my this compound sample, and the initial 1H NMR spectrum has a very low signal-to-noise ratio. What are my options?

A1: When dealing with mass-limited samples, the primary goal is to maximize the signal detected from the small number of molecules present. Here are several approaches, ranging from simple hardware adjustments to more advanced techniques:

-

Utilize a Microcoil Probe: For very small sample volumes (in the microliter to nanoliter range), switching from a standard 5 mm NMR tube and probe to a microcoil probe can dramatically improve mass sensitivity.[1][2][3][4] These probes are designed with a smaller radiofrequency (RF) coil that more closely surrounds the sample, leading to a much better "filling factor" and thus a stronger signal for a given sample mass.[1][2] Bruker's 1.7mm and 1mm MicroProbes, for instance, can offer a significant boost in mass sensitivity compared to conventional probes.[3]

-

Employ a Cryoprobe: If your institution has an NMR spectrometer equipped with a cryoprobe, this is an excellent option for enhancing sensitivity. Cryoprobes cool the detection electronics and the RF coil to cryogenic temperatures (around 20 K), which significantly reduces thermal noise.[5][6][7][8] This can result in a 2- to 5-fold increase in the signal-to-noise ratio compared to a room temperature probe.[6][9] This enhancement can be the difference between an unusable spectrum and one from which you can derive structural information.

-

Optimize Acquisition Parameters:

-

Increase the Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[10][11][12] To double the S/N, you need to quadruple the number of scans.[12] While this is a straightforward approach, be mindful of the experiment time.

-

Adjust the Relaxation Delay (d1): Ensure the relaxation delay between scans is sufficient for the protons in this compound to fully relax. A common rule of thumb is to set d1 to at least 1.3 times the longest T1 relaxation time. For quantitative measurements, a delay of 5-7 times T1 is recommended.[13] An insufficient delay will lead to signal saturation and a lower S/N.

-

Q2: My 13C NMR spectrum for this compound is extremely weak, even after a long acquisition time. How can I improve it?

A2: The low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C nucleus make it inherently much less sensitive than 1H NMR. For a complex molecule like this compound, obtaining a high-quality 13C spectrum can be challenging.

-

Use a Cryoprobe: As with 1H NMR, a cryoprobe will provide a significant sensitivity enhancement for 13C detection, typically by a factor of 3 to 4.[14][15] This is often the most effective solution for obtaining good 13C spectra on small amounts of natural products.

-

Employ 2D Heteronuclear Techniques: Instead of a direct 1D 13C experiment, consider using 2D heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). These experiments detect the much more sensitive 1H nucleus, which is bonded to or several bonds away from the 13C nuclei. This indirect detection method is far more sensitive than direct 13C detection.

-

HSQC: Correlates protons directly to their attached carbons.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons.

-

-

Dynamic Nuclear Polarization (DNP): For a dramatic increase in sensitivity, though requiring specialized equipment, Dynamic Nuclear Polarization (DNP) is a powerful technique.[14][16] DNP transfers the high polarization of electrons to the nuclear spins, which can enhance the NMR signal by several orders of magnitude.[14][16]

Q3: I've optimized my acquisition parameters, but the baseline of my this compound spectrum is still noisy and uneven. What post-processing steps can I take?

A3: Proper data processing is crucial for extracting the maximum information from a low S/N spectrum.

-

Apodization (Window Functions): Applying a window function to the Free Induction Decay (FID) before Fourier transformation can improve the S/N at the expense of some resolution. An exponential multiplication function is commonly used for this purpose. This involves multiplying the FID by a decaying exponential, which reduces the noise in the latter parts of the FID more than the signal in the earlier parts.

-

Baseline Correction: An uneven baseline can obscure weak signals. Most NMR processing software has automated baseline correction algorithms that can significantly improve the appearance and interpretability of your spectrum.[17]

-

Digital Filtering and Advanced Algorithms: Modern NMR software often includes advanced digital filtering techniques to reduce noise.[18] Furthermore, emerging methods using deep neural networks have shown the potential to dramatically increase the S/N ratio in post-processing.[19]

Quantitative Data Summary

The following tables summarize the expected sensitivity gains from various techniques.

Table 1: Hardware-Based Sensitivity Enhancement

| Technique | Typical S/N Enhancement Factor | Reference |

| Cryoprobe | 2 to 5 | [6][9] |

| Microcoil Probe (1mm) | Up to 4 (mass sensitivity vs. 5mm probe) | [3] |

Table 2: Acquisition Parameter Optimization for S/N

| Parameter | Effect on S/N | Note |

| Number of Scans (NS) | Proportional to the square root of NS | Quadrupling NS doubles the S/N[12] |

| Relaxation Delay (d1) | Proper setting prevents signal saturation | Should be at least 1.3 x longest T1 |

Experimental Protocols

Protocol 1: Basic 1H NMR Acquisition with Optimized Parameters

-

Sample Preparation: Dissolve your this compound sample in a suitable deuterated solvent (e.g., CDCl3) in a high-quality NMR tube to a final volume that is appropriate for your probe (e.g., ~600 µL for a standard 5 mm tube).

-

Spectrometer Setup:

-

Insert the sample into the magnet and allow it to equilibrate to the probe temperature.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity. For low concentration samples, good shimming is critical.

-

-

Acquisition Parameter Optimization:

-

Receiver Gain (RG): Set the receiver gain automatically. An RG that is too high will clip the FID and introduce artifacts.[12]

-

Number of Scans (NS): Start with a moderate number of scans (e.g., 16 or 32). If the S/N is low, increase this value in multiples of 4 (e.g., 64, 128, 256...).

-

Relaxation Delay (d1): Set an initial d1 of 1-2 seconds. If you observe signal saturation (especially for quaternary carbons in 13C NMR), increase this value.

-

Acquisition Time (AQ): Ensure the acquisition time is long enough for the FID to decay to near zero. A longer AQ provides better digital resolution.[13]

-

-

Data Processing:

-

Apply a gentle exponential window function (e.g., with a line broadening factor of 0.3 Hz).

-

Perform Fourier transformation.

-

Phase the spectrum carefully.

-

Apply a baseline correction algorithm.

-

Visualizations

Caption: A generalized workflow for acquiring and processing NMR data with low signal-to-noise.

Caption: A decision tree for troubleshooting low signal-to-noise in this compound NMR experiments.

References

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Small Volume Probes | Bruker [bruker.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Sensitivity Boosts by the CPMAS CryoProbe for Challenging Biological Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GtR [gtr.ukri.org]

- 10. CHAPTER-8 [cis.rit.edu]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. chemistry.mit.edu [chemistry.mit.edu]

- 13. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 14. Breaking the Sensitivity Barrier of NMR Spectroscopy | Bruker [bruker.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. books.rsc.org [books.rsc.org]

- 17. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 18. NMR Signal-to-Noise Ratio: Minimizing Environmental Interference [eureka.patsnap.com]

- 19. pubs.acs.org [pubs.acs.org]

Technical Support Center: Enhancing the Bioavailability of Pyripyropene B

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to modifying Pyripyropene B for improved bioavailability. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a fungal-derived natural product belonging to the pyripyropene class of compounds. Like its close analog, Pyripyropene A, it exhibits potent inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT), making it a promising candidate for the development of anti-atherosclerotic agents. However, natural pyripyropenes generally suffer from low oral bioavailability, estimated to be around 1% for Pyripyropene A, which significantly limits their therapeutic potential. This poor bioavailability is largely attributed to their lipophilic nature and susceptibility to metabolic degradation, particularly hydrolysis of their acetyl/propionyl groups.

Q2: What are the primary strategies for improving the bioavailability of this compound?

The two main strategies for enhancing the bioavailability of this compound are:

-

Chemical Modification: Altering the molecular structure of this compound to improve its metabolic stability and/or physicochemical properties. Key modifications focus on the labile ester groups.

-

Formulation Strategies: Incorporating this compound into advanced drug delivery systems to enhance its solubility, dissolution rate, and absorption.

Q3: Which functional groups in this compound are the most susceptible to metabolic degradation?

Based on studies of the closely related Pyripyropene A, the ester linkages are the primary sites of metabolic breakdown.[1] Specifically, the propionyl group at the C1 position and the acetyl group at the C11 position are susceptible to hydrolysis by esterases in the liver and plasma.[1] This metabolic inactivation leads to a significant decrease in the compound's biological activity.[1]

Q4: What are some promising chemical modifications to improve the metabolic stability of this compound?

Drawing insights from structure-activity relationship (SAR) studies on Pyripyropene A, the following modifications hold promise for this compound:

-